Bienvenue dans la boutique en ligne BenchChem!

N-Oxolan-3-yladenosine

Adenosine A1 receptor Receptor binding selectivity Radioligand displacement

N-Oxolan-3-yladenosine, also known as Tecadenoson (CVT-510), is a purine nucleoside derivative in which the N6-position of adenosine is substituted with a tetrahydrofuran-3-yl (oxolan-3-yl) moiety. The pharmacologically characterized active pharmaceutical ingredient is the (R)-enantiomer assigned CAS 204512-90-3; CAS 204512-89-0 corresponds to the undefined isomer mixture and is frequently the cataloged form among chemical suppliers.

Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
CAS No. 204512-89-0
Cat. No. B12926435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxolan-3-yladenosine
CAS204512-89-0
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESC1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7?,8-,10-,11-,14-/m1/s1
InChIKeyOESBDSFYJMDRJY-HVMNINKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxolan-3-yladenosine (CAS 204512-89-0 / Tecadenoson) Procurement-Relevant Profile for A1 Adenosine Receptor Research


N-Oxolan-3-yladenosine, also known as Tecadenoson (CVT-510), is a purine nucleoside derivative in which the N6-position of adenosine is substituted with a tetrahydrofuran-3-yl (oxolan-3-yl) moiety [1]. The pharmacologically characterized active pharmaceutical ingredient is the (R)-enantiomer assigned CAS 204512-90-3; CAS 204512-89-0 corresponds to the undefined isomer mixture and is frequently the cataloged form among chemical suppliers . Tecadenoson is a selective adenosine A1 receptor (A1AR) agonist that was advanced to Phase III clinical trials by CV Therapeutics for conversion of paroxysmal supraventricular tachycardia (PSVT) and ventricular rate control in atrial fibrillation [2]. The compound's defining feature is its receptor-subtype selectivity, which distinguishes it from the non-selective endogenous ligand adenosine and from other A1AR agonists in the same structural series [3].

Why N-Oxolan-3-yladenosine (Tecadenoson) Cannot Be Substituted by Generic Adenosine or Other N6-Substituted Adenosine Analogs


Endogenous adenosine is a non-selective agonist of all four adenosine receptor subtypes (A1, A2A, A2B, A3) and its clinical use for PSVT conversion is limited by A2A/A2B-mediated adverse effects including hypotension, flushing, dyspnea, and chest discomfort [1]. Tecadenoson's N6-tetrahydrofuran-3-yl substitution imparts approximately 356-fold binding selectivity for the A1 receptor (Ki = 6.5 nM) over A2 receptors (Ki = 2,315 nM), a selectivity gain that is absent in adenosine and only partially realized in other N6-substituted analogs [2]. Within the monocyclic N6-substituted series, even structurally close analogs such as the thiolan-3-yl (sulfur) and selenolan-3-yl (selenium) congeners exhibit divergent A1AR potency, demonstrating that small heteroatom substitutions at the N6-position produce non-interchangeable pharmacological profiles [3]. Furthermore, generic calcium channel blockers (e.g., diltiazem) or beta-blockers (e.g., esmolol) used for AV nodal conduction slowing carry negative inotropic, vasodilatory, and hypotensive liabilities that Tecadenoson's A1-selective mechanism avoids [4]. These quantitative selectivity, potency, and safety distinctions preclude simple in-class or cross-class substitution without experimental verification.

Quantitative Differentiation Evidence for N-Oxolan-3-yladenosine (Tecadenoson / CVT-510) vs. Key Comparators


A1 Receptor Binding Affinity and Subtype Selectivity: Tecadenoson vs. Adenosine

Tecadenoson binds the adenosine A1 receptor with a Ki of 6.5 nM and exhibits approximately 356-fold selectivity over A2 receptors (Ki = 2,315 nM) [1]. In contrast, the endogenous ligand adenosine is a non-selective agonist of all four adenosine receptor subtypes (A1, A2A, A2B, A3) and produces A2-mediated vasodilation, hypotension, and bronchospasm at therapeutic doses [2]. In radioligand binding assays using porcine forebrain membranes, Tecadenoson displaces the A1 antagonist [³H]CPX with a Ki of 7.60 nM and stimulates GTPγS binding (EC₅₀ = 31.6 nM) in pig cortical membranes [3]. Against human recombinant A2B receptors expressed in CHO cells, Tecadenoson shows a Ki of 227 nM [3].

Adenosine A1 receptor Receptor binding selectivity Radioligand displacement

Functional Selectivity: AV Nodal Conduction Slowing vs. Coronary Vasodilation — Tecadenoson Therapeutic Window

In the atrial-paced isolated guinea pig heart, Tecadenoson is approximately 5-fold more potent at prolonging the stimulus-to-His bundle (S-H) interval (EC₅₀ = 41 nM), a measure of AV nodal conduction slowing, than at increasing coronary conductance (EC₅₀ = 200 nM) [1]. This 5-fold functional separation between desired dromotropic effect and unwanted coronary vasodilation is not observed with adenosine, which simultaneously activates A1-mediated AV block and A2A-mediated coronary vasodilation at overlapping concentration ranges [2]. Tecadenoson also shortens atrial monophasic action potential duration (EC₅₀ = 73 nM) without affecting ventricular monophasic action potentials, further demonstrating tissue-selective electrophysiological action [1].

AV nodal conduction Functional selectivity Isolated perfused heart

Head-to-Head Comparison: Tecadenoson vs. Diltiazem — Equivalent AV Nodal Slowing Without Negative Inotropy

In a direct head-to-head study in isolated perfused guinea pig hearts, Tecadenoson (40 nM) and diltiazem (1 µM) produced equivalent prolongation of the S-H interval (~10 ms), indicating equal slowing of AV nodal conduction [1]. However, at these equi-effective dromotropic concentrations, diltiazem significantly reduced left ventricular developed pressure (LVP) and markedly increased coronary conductance, whereas Tecadenoson did not affect either parameter [1]. In atrial-paced anesthetized guinea pigs, intravenous infusions of Tecadenoson and diltiazem produced nearly equal prolongation of the P-R interval, confirming in vivo equivalence for AV nodal slowing, but diltiazem additionally produced vasodilator and hypotensive effects not seen with Tecadenoson [1].

AV nodal conduction Negative inotropy Diltiazem comparison

Clinical PSVT Conversion Efficacy and Adverse Event Profile: Tecadenoson vs. Adenosine

In a multicenter, open-label, dose-escalation clinical study (n = 37 patients with inducible sustained PSVT), Tecadenoson (0.3–15 µg/kg i.v. bolus) converted PSVT to sustained sinus rhythm (≥5 min) in 86.5% (32/37) of patients, with 91% of conversions occurring after the first bolus, most within 30 seconds, coincident with anterograde AV nodal conduction block [1]. Critically, no effects on sinus cycle length (SCL) or systolic blood pressure were observed, and the AH interval returned to baseline by 10 minutes after the final bolus [1]. In contrast, adenosine non-selectively activates all four adenosine receptor subtypes and produces hypotension, flushing, dyspnea, and chest discomfort at therapeutically equivalent doses [2]. The adverse effects attributed to A2A, A2B, and A3 receptor stimulation appear to occur less frequently with Tecadenoson [3]. At higher doses (15–30 µg/kg), Tecadenoson produced transient second-/third-degree AV block in all four patients treated, an effect reversible with aminophylline [4].

Paroxysmal supraventricular tachycardia AV nodal reentry Clinical efficacy

Antilipolytic Activity at Sub-Bradycardic Doses: Therapeutic Window for Metabolic Applications

In awake, telemetered rats, Tecadenoson produced a rapid and sustained dose-dependent decrease in serum nonesterified fatty acids (NEFA) at intraperitoneal doses of 2, 5, and 20 µg/kg without causing bradycardia [1]. Significant bradycardia (approximately 50% decrease in heart rate at 25 min) was observed only at 50 µg/kg, establishing a ≥5-fold therapeutic window between the antilipolytic ED and the bradycardic dose [1]. Tecadenoson (10 µg/kg) reversed norepinephrine-elevated NEFA by 69%, and pretreatment with Tecadenoson (20 µg/kg) completely prevented the lipolytic response to a 30-min norepinephrine infusion [1]. In rat adipocyte membranes, Tecadenoson competed for [³H]CPX binding with a Ki of 11 nM, compared with 1.5 nM for the prototypical A1 agonist R-PIA [1].

Lipolysis inhibition Nonesterified fatty acids Therapeutic window

Duration of Action Benchmark: Tecadenoson (CVT-510) vs. INO-8875 — Reference Standard Status

In a comparative in vivo study in ventilated adult rats, both INO-8875 (1–50 µg/kg) and CVT-510 (20 and 50 µg/kg) induced dose-dependent decreases in heart rate, atrial refractoriness, and slowing of AV nodal conduction [1]. However, INO-8875 exhibited a greater duration of action, lasting up to 2.5 hours post-dosing, whereas the effects of CVT-510 dissipated over 1 hour (p < 0.01) [1]. The activity of INO-8875 was more pronounced in AV nodal function compared with CVT-510, attributable to its enhanced dromotropic selectivity [1]. Despite this, CVT-510 remains the foundational reference A1AR agonist against which newer agents are benchmarked, with the largest body of published pharmacological, electrophysiological, and clinical characterization [2].

A1 adenosine receptor agonist Dromotropic effect Duration of action

Validated Research and Procurement Application Scenarios for N-Oxolan-3-yladenosine (Tecadenoson / CVT-510)


A1 Adenosine Receptor Subtype-Selective Pharmacological Studies

Tecadenoson is the agent of choice when experimental protocols require isolated activation of the A1 adenosine receptor subtype without confounding A2A-mediated vasodilation, A2B-mediated bronchospasm, or A3-mediated mast cell degranulation. Its ~356-fold A1-over-A2 binding selectivity (Ki A1 = 6.5 nM vs. Ki A2 = 2,315 nM) enables clean A1AR pharmacology in receptor binding, cAMP accumulation, and tissue bath studies where the non-selective endogenous agonist adenosine would activate all four subtypes [3]. The extensive published binding and functional data across multiple species (pig, rat, guinea pig, human) provide validated assay conditions for experimental reproducibility [4].

Atrioventricular Nodal Conduction Research Without Negative Inotropic Confounds

In isolated heart preparations (Langendorff) and in vivo electrophysiology studies, Tecadenoson provides the dromotropic endpoint of AV nodal conduction slowing (S-H interval prolongation EC₅₀ = 41 nM) without the negative inotropic and coronary vasodilator effects that accompany equi-effective concentrations of diltiazem (1 µM) [3]. This functional selectivity is directly demonstrated by the head-to-head comparison showing that at concentrations producing equivalent ~10 ms S-H interval prolongation, diltiazem significantly reduced left ventricular developed pressure and increased coronary conductance, whereas Tecadenoson did not alter either parameter [3].

Metabolic Research: A1AR-Mediated Lipolysis Inhibition Without Bradycardia

Tecadenoson is uniquely suited for metabolic studies requiring A1AR-mediated suppression of lipolysis dissociated from cardiovascular effects. In awake rat models, Tecadenoson significantly lowers serum NEFA at 2–20 µg/kg i.p. without causing bradycardia; significant heart rate reduction occurs only at 50 µg/kg, establishing a ≥5-fold window [3]. This dose separation is critical for studies investigating myocardial substrate utilization, cardiac efficiency, and the metabolic consequences of elevated free fatty acids, where concomitant bradycardia would confound interpretation of metabolic endpoints [3].

Reference Standard for Novel A1 Adenosine Receptor Agonist Development and Benchmarking

Tecadenoson (CVT-510) is the established reference A1AR agonist in cardiovascular drug discovery, against which newer A1-selective agents such as INO-8875 are directly compared for dromotropic potency, functional selectivity, duration of action, and hemodynamic safety [3]. Its extensive characterization across in vitro binding, isolated organ, in vivo electrophysiology, and human clinical trials (Phase I–III) provides the most comprehensive dataset for assay validation, positive control selection, and structure-activity relationship benchmarking of novel N6-substituted adenosine analogs [4]. When longer duration of action is not the primary experimental variable, CVT-510 remains the preferred reference compound due to its unparalleled literature support [3].

Quote Request

Request a Quote for N-Oxolan-3-yladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.